Methyl N-benzyl-N-methyl-L-leucinate
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Overview
Description
Methyl N-benzyl-N-methyl-L-leucinate is a synthetic compound derived from L-leucine, an essential amino acid. This compound is characterized by the presence of a benzyl group, a methyl group, and a leucinate ester. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-benzyl-N-methyl-L-leucinate typically involves the N-alkylation of L-leucine methyl ester. One common method is the reaction of L-leucine methyl ester with benzyl chloride and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl N-benzyl-N-methyl-L-leucinate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl N-benzyl-N-methyl-L-leucinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl N-benzyl-N-methyl-L-leucinate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors and signaling pathways, influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-leucine Methyl Ester: Similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
Methyl L-leucinate: Lacks the benzyl and methyl groups, making it less lipophilic.
N-benzyl-N-methyl-1-phenylmethanamine: Contains a phenyl group instead of a leucinate ester.
Uniqueness
Methyl N-benzyl-N-methyl-L-leucinate is unique due to its combination of benzyl, methyl, and leucinate ester groups. This structure imparts specific chemical properties, such as increased lipophilicity and membrane permeability, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
methyl (2S)-2-[benzyl(methyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-14(15(17)18-4)16(3)11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t14-/m0/s1 |
InChI Key |
RYSFWQGFBFJKFI-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N(C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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